Cas no 1796928-46-5 (3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid)

3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid 化学的及び物理的性質
名前と識別子
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- 3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid
- 3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid
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3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C366315-1mg |
3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid |
1796928-46-5 | 1mg |
$ 236.00 | 2023-04-18 | ||
TRC | C366315-10mg |
3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid |
1796928-46-5 | 10mg |
$ 1860.00 | 2023-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C366315-10mg |
3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid |
1796928-46-5 | 10mg |
¥16800.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C366315-1mg |
3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid |
1796928-46-5 | 1mg |
¥2100.00 | 2023-09-15 |
3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acidに関する追加情報
Introduction to 3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid (CAS No. 1796928-46-5)
3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1796928-46-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of both chloro and fluoro substituents on the aromatic ring, coupled with a hydroxymethyl group and an isoxazolylcarboxylic acid moiety, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery.
The isoxazole ring is a key structural feature of this compound, which has been extensively studied for its role in modulating various biological pathways. Isoxazoles are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid enhances its interaction with biological targets, making it a promising candidate for further development.
In recent years, there has been a growing interest in designing molecules that incorporate both halogenated aromatic rings and functionalized heterocycles. The chloro and fluoro substituents in this compound not only influence its electronic properties but also enhance its binding affinity to biological receptors. These substituents are often employed in medicinal chemistry to improve metabolic stability, lipophilicity, and overall pharmacokinetic profiles of drug candidates.
The hydroxymethyl group at the 5-position of the isoxazole ring introduces a polar functionality that can participate in hydrogen bonding interactions with biological targets. This feature is particularly useful in designing molecules that require precise spatial orientation within active sites of enzymes or receptors. Additionally, the presence of the carboxylic acid moiety at the 4-position provides a site for further derivatization, allowing chemists to fine-tune the properties of the compound for specific applications.
Recent studies have highlighted the potential of 3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid as a lead compound for developing novel therapeutic agents. Research has demonstrated that derivatives of this compound exhibit significant activity against various disease-related targets. For instance, studies have shown that certain analogs of this molecule inhibit the activity of kinases involved in cancer progression. The ability to modulate kinase activity is particularly relevant given the critical role these enzymes play in cell signaling pathways associated with tumorigenesis.
Moreover, the compound has shown promise in preclinical models as an inhibitor of inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, autoimmune conditions, and metabolic syndromes. By targeting inflammatory mediators and enzymes, 3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid and its derivatives may offer therapeutic benefits by reducing inflammation and related complications.
The fluoro substituent in particular has been recognized for its ability to enhance binding affinity and metabolic stability in drug molecules. Fluorine atoms can influence electronic distributions within a molecule, leading to improved interactions with biological targets. Additionally, fluorine-labeled compounds are often more resistant to metabolic degradation, which can extend their half-life in vivo and improve their efficacy.
In conclusion, 3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid (CAS No. 1796928-46-5) represents a structurally interesting and biologically relevant compound with potential applications in drug discovery. Its unique combination of functional groups makes it a versatile scaffold for designing molecules with tailored pharmacological properties. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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